molecular formula C31H52O4 B12431368 3,4-Secodammar-4(28)-en-3-oic acid, 20,24-epoxy-25-hydroxy-, methyl ester, (24S)-; Eichlerianic acid methyl ester

3,4-Secodammar-4(28)-en-3-oic acid, 20,24-epoxy-25-hydroxy-, methyl ester, (24S)-; Eichlerianic acid methyl ester

Cat. No.: B12431368
M. Wt: 488.7 g/mol
InChI Key: TWFMQZXDUHCZFN-WWSCUKRYSA-N
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Description

Methyl 3-[(6S,9aR,9bR)-3-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6,9a,9b-trimethyl-7-(prop-1-en-2-yl)-decahydrocyclopenta[a]naphthalen-6-yl]propanoate is a complex organic compound It is characterized by its intricate structure, which includes multiple chiral centers and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(6S,9aR,9bR)-3-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6,9a,9b-trimethyl-7-(prop-1-en-2-yl)-decahydrocyclopenta[a]naphthalen-6-yl]propanoate typically involves multiple steps. The process begins with the preparation of the core decahydrocyclopenta[a]naphthalene structure, followed by the introduction of the oxolane ring and the hydroxypropan-2-yl group. The final step involves esterification to form the methyl propanoate group. Each step requires specific reaction conditions, such as controlled temperatures, catalysts, and solvents.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(6S,9aR,9bR)-3-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6,9a,9b-trimethyl-7-(prop-1-en-2-yl)-decahydrocyclopenta[a]naphthalen-6-yl]propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The propanoate group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the desired substitution, but typically involve nucleophiles and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the ester group would produce an alcohol.

Scientific Research Applications

Methyl 3-[(6S,9aR,9bR)-3-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6,9a,9b-trimethyl-7-(prop-1-en-2-yl)-decahydrocyclopenta[a]naphthalen-6-yl]propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-[(6S,9aR,9bR)-3-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6,9a,9b-trimethyl-7-(prop-1-en-2-yl)-decahydrocyclopenta[a]naphthalen-6-yl]propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(6S,9aR,9bR)-3-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6,9a,9b-trimethyl-7-(prop-1-en-2-yl)-decahydrocyclopenta[a]naphthalen-6-yl]butanoate
  • Methyl 3-[(6S,9aR,9bR)-3-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6,9a,9b-trimethyl-7-(prop-1-en-2-yl)-decahydrocyclopenta[a]naphthalen-6-yl]pentanoate

Uniqueness

The uniqueness of methyl 3-[(6S,9aR,9bR)-3-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6,9a,9b-trimethyl-7-(prop-1-en-2-yl)-decahydrocyclopenta[a]naphthalen-6-yl]propanoate lies in its specific structural configuration and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C31H52O4

Molecular Weight

488.7 g/mol

IUPAC Name

methyl 3-[(6S,9aR,9bR)-3-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6,9a,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoate

InChI

InChI=1S/C31H52O4/c1-20(2)21-12-18-30(7)24(28(21,5)16-15-26(32)34-9)11-10-22-23(13-17-29(22,30)6)31(8)19-14-25(35-31)27(3,4)33/h21-25,33H,1,10-19H2,2-9H3/t21?,22?,23?,24?,25?,28-,29+,30+,31-/m0/s1

InChI Key

TWFMQZXDUHCZFN-WWSCUKRYSA-N

Isomeric SMILES

CC(=C)C1CC[C@@]2(C([C@@]1(C)CCC(=O)OC)CCC3[C@]2(CCC3[C@@]4(CCC(O4)C(C)(C)O)C)C)C

Canonical SMILES

CC(=C)C1CCC2(C(C1(C)CCC(=O)OC)CCC3C2(CCC3C4(CCC(O4)C(C)(C)O)C)C)C

Origin of Product

United States

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